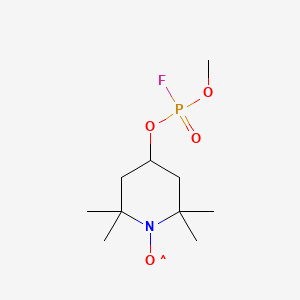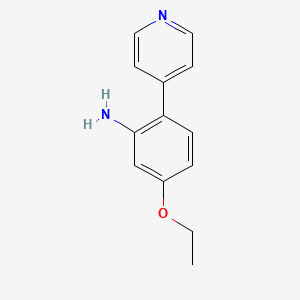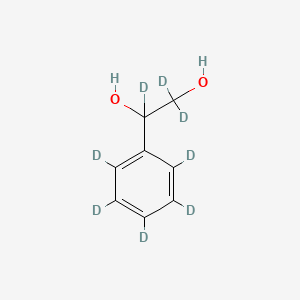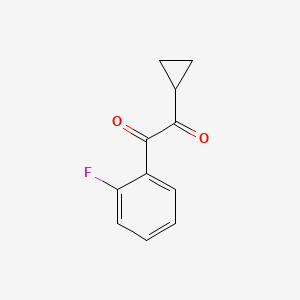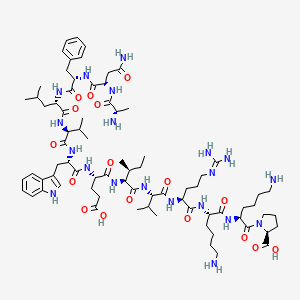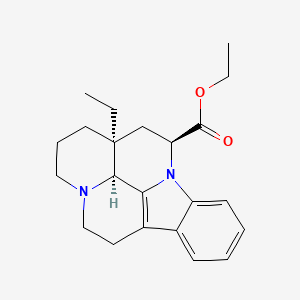
Dihydrovinpocétine
Vue d'ensemble
Description
(+)-(14beta)-Dihydrovinpocetine: is a synthetic derivative of the alkaloid vincamine, which is extracted from the leaves of the Vinca minor plant. This compound has been extensively studied for its potential therapeutic effects on various diseases, including Alzheimer’s disease, stroke, and cognitive impairment.
Applications De Recherche Scientifique
Chemistry: In chemistry, (+)-(14beta)-Dihydrovinpocetine is used as a precursor for synthesizing various derivatives that are studied for their unique chemical properties.
Biology: In biological research, this compound is used to study its effects on cellular processes and its potential neuroprotective properties.
Medicine: Medically, (+)-(14beta)-Dihydrovinpocetine has been investigated for its potential therapeutic effects on neurological disorders such as Alzheimer’s disease, stroke, and cognitive impairment.
Industry: In the pharmaceutical industry, it is used in the development of drugs aimed at improving cognitive function and treating neurodegenerative diseases.
Mécanisme D'action
Target of Action
Dihydrovinpocetine is a synthetic derivative of the vinca alkaloid Its parent compound, vinpocetine, has been investigated for the treatment of neurological symptoms of cerebrovascular disease .
Mode of Action
The mechanism of action of vinpocetine, from which dihydrovinpocetine is derived, involves three potential effects: blockage of sodium channels, reduction of cellular calcium influx, and antioxidant activity
Biochemical Pathways
It’s known that changes at the metabolome level can precede the onset of disease symptoms, which renders metabolomics an essential diagnostic and prognostic tool crucial for investigating the mode of action of chemical compounds .
Pharmacokinetics
Online tools such as admetlab 20 and the ADME calculator can be used to predict these properties for new compounds. These tools use machine learning algorithms trained on large datasets of known drug properties to make their predictions.
Result of Action
The parent compound, vinpocetine, has been investigated for the treatment of neurological symptoms of cerebrovascular disease
Action Environment
Environmental factors can significantly influence a drug’s action, efficacy, and stability. Factors such as diet, physical activity, exposure to noise or fine dust, sleep patterns, smoking, stress, depression, and socioeconomic status can all impact how a drug is metabolized and its overall effectiveness . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (+)-(14beta)-Dihydrovinpocetine typically involves the reduction of vinpocetine. One common method includes the use of hydrogenation in the presence of a palladium catalyst . The reaction conditions often involve a solvent such as ethanol or methanol, and the process is carried out under atmospheric pressure at room temperature .
Industrial Production Methods: Industrial production of (+)-(14beta)-Dihydrovinpocetine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (+)-(14beta)-Dihydrovinpocetine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound itself is a product of the reduction of vinpocetine.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, where halogenated derivatives can be formed.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Dihydrovinpocetine itself.
Substitution: Halogenated derivatives of dihydrovinpocetine.
Comparaison Avec Des Composés Similaires
Vinpocetine: The parent compound from which (+)-(14beta)-Dihydrovinpocetine is derived.
Vincamine: Another alkaloid from the Vinca minor plant with similar neuroprotective properties.
Apovincamine: A derivative of vincamine with comparable effects.
Uniqueness: (+)-(14beta)-Dihydrovinpocetine is unique due to its enhanced bioavailability and potency compared to its parent compound, vinpocetine. Its specific molecular structure allows for better interaction with its molecular targets, making it a more effective therapeutic agent.
Propriétés
IUPAC Name |
ethyl (15S,17S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-3-22-11-7-12-23-13-10-16-15-8-5-6-9-17(15)24(19(16)20(22)23)18(14-22)21(25)26-4-2/h5-6,8-9,18,20H,3-4,7,10-14H2,1-2H3/t18-,20+,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAQRLRRCXIJFW-DWLFOUALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4[C@@H](C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57517-54-1 | |
| Record name | Dihydrovinpocetine, (+)-(14beta)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057517541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIHYDROVINPOCETINE, (+)-(14.BETA.)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W147V01G6Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of using (−)-dihydrovinpocetine as a chiral auxiliary in enantioselective hydrogenations?
A1: Chiral auxiliaries are crucial for enantioselective synthesis, allowing the creation of specific enantiomers of chiral molecules. (−)-Dihydrovinpocetine, a compound derived from the alkaloid vinpocetine, has shown promise as a novel chiral auxiliary in enantioselective hydrogenations. The research demonstrates its application in the hydrogenation of isophorone [] and ethyl pyruvate [], showcasing its potential to induce chirality in the products.
Q2: Can you provide details on the reactions where (−)-dihydrovinpocetine was used as a chiral auxiliary?
A2: The provided research highlights two key reactions:
- Hydrogenation of isophorone: The first study [] explored the effectiveness of (−)-dihydrovinpocetine in controlling the stereochemistry during the hydrogenation of isophorone. While specific results aren't detailed in the abstract, the research aimed to assess the enantiomeric excess achieved using this novel auxiliary.
- Hydrogenation of ethyl pyruvate: The second study [] focused on using (−)-dihydrovinpocetine in the hydrogenation of ethyl pyruvate, another prochiral substrate. Again, the abstract doesn't mention specific results, but the study aimed to evaluate the impact of the chiral auxiliary on the enantioselectivity of the reaction.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


